N-allyl-1-(4-fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-allyl-1-(4-fluorophenyl)methanesulfonamide, also known as AFM13, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of immunomodulatory drugs and has shown promising results in the treatment of various types of cancer.
Wirkmechanismus
N-allyl-1-(4-fluorophenyl)methanesulfonamide works by binding to CD30, a protein that is overexpressed on the surface of certain cancer cells, including Hodgkin's lymphoma and anaplastic large cell lymphoma. By binding to CD30, this compound activates the immune system to attack and kill cancer cells. Specifically, this compound binds to CD16A, a receptor on the surface of natural killer cells, which triggers the release of cytotoxic molecules that kill cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit their growth and proliferation. This compound has also been shown to activate the immune system to attack and kill cancer cells. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-1-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It has also been extensively studied in preclinical studies, which makes it a well-characterized compound. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-allyl-1-(4-fluorophenyl)methanesulfonamide. One direction is to further investigate its mechanism of action and to identify the specific pathways and molecules involved in its anti-tumor activity. Another direction is to evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer. In addition, there is potential for this compound to be used in combination with other drugs or therapies to enhance its anti-tumor activity. Finally, there is potential for this compound to be used in the development of new immunomodulatory drugs for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-allyl-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to have potent anti-tumor activity in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. This compound works by targeting CD30, a protein that is overexpressed on the surface of certain cancer cells. By binding to CD30, this compound activates the immune system to attack and kill cancer cells.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-prop-2-enylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHYDKNWUMXNJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.